

Citalopram-d6 metabolic stability studies

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Compound Focus: Citalopram-d6

CAS No.: 1190003-26-9

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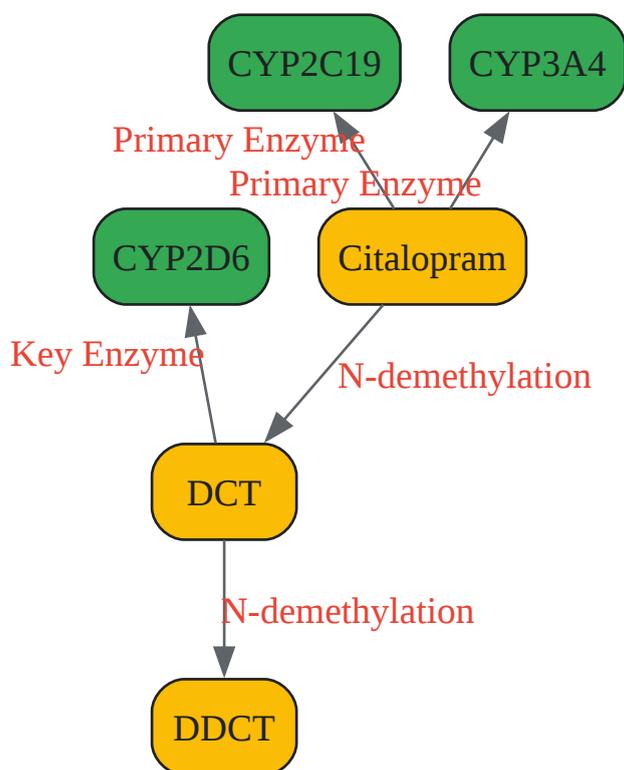
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Citalopram Metabolism and Key Enzymes

Understanding how unlabeled citalopram is metabolized provides the foundational knowledge for anticipating the pathway of **citalopram-d6**. The table below summarizes the key pharmacokinetic parameters and metabolic pathway for citalopram.

Parameter	Detail
Primary Metabolic Route	Hepatic metabolism via Cytochrome P450 system [1] [2]
Key Metabolizing Enzymes	CYP3A4, CYP2C19 (N-demethylation); CYP2D6 (further metabolism) [3] [1]
Main Metabolite	Desmethylcitalopram (DCT) [3] [4]
Half-Life (Parent Drug)	~35 hours [1] [2]
Half-Life (DCT Metabolite)	~59 hours [4]

The following diagram illustrates the primary metabolic pathway of citalopram, which is also applicable to **citalopram-d6**.



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Research Alternatives and Practical Guidance

Since direct data on **citalopram-d6** is unavailable, here are practical approaches for your research:

- **Consult Chemical Suppliers:** Manufacturers of **citalopram-d6** (e.g., Cayman Chemical, Sigma-Aldrich, MedChemExpress) may provide certificates of analysis with stability data or technical support.
- **Adapt Existing Protocols:** Analytical methods from **citalopram therapeutic drug monitoring** can be adapted. Research uses techniques like UHPLC-DAD and LC-MS/MS in serum, plasma, or saliva [5] [4]. These protocols are excellent starting points for developing your own stability assays.
- **Conduct Original Studies:** Perform comparative metabolic stability assays using **human liver microsomes (HLM) or hepatocytes**, analyzing samples with LC-MS/MS to simultaneously quantify **citalopram-d6** and its deuterated metabolites.

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